
IRL-2500
Vue d'ensemble
Description
IRL-2500 est un antagoniste puissant des récepteurs de l'endothéline, ciblant spécifiquement les récepteurs de l'endothéline A et de l'endothéline B. Il a été démontré qu'il avait des valeurs de CI50 de 1,3 nanomolaire pour les récepteurs de l'endothéline B et de 94 nanomolaires pour les récepteurs de l'endothéline A . Ce composé est principalement utilisé dans la recherche scientifique pour étudier la voie de signalisation de l'endothéline, qui joue un rôle crucial dans la régulation du tonus vasculaire, de l'inflammation et de la prolifération cellulaire .
Applications De Recherche Scientifique
Chemical and Pharmacological Profile
IRL-2500 is chemically characterized as N-(3,5-dimethylbenzoyl)-N-methyl-(D)-(4-phenylphenyl)-alany l-L-tryptophan. It exhibits high selectivity for the endothelin B receptor, with an IC50 value of approximately 1.3 nM, making it a potent inhibitor compared to other antagonists like bosentan (IC50 ~94 nM for the endothelin A receptor) . The compound's structure includes distinct groups that facilitate its binding to the receptor, thus inhibiting receptor-mediated responses effectively.
Cardiovascular Research
This compound has been extensively studied for its effects on vascular tone and blood pressure regulation. In various animal models, including rats, it has demonstrated the ability to inhibit contractions induced by sarafotoxin S6c and modulate renal vascular resistance . Notably, administration of this compound resulted in significant reductions in mean arterial pressure in hypertensive models, indicating its potential utility in treating hypertension .
Mechanistic Studies on Endothelin Receptors
Recent studies have utilized this compound to elucidate the structural and functional dynamics of the endothelin B receptor. The crystal structure of the receptor in complex with this compound revealed its unique binding mode, which stabilizes the inactive conformation of the receptor, functioning as an inverse agonist . This insight is crucial for designing new therapeutic agents targeting G protein-coupled receptors (GPCRs).
Potential in Treating Endothelin Dysregulation Disorders
Given its selective inhibition of the endothelin B receptor, this compound is being investigated for potential therapeutic applications in conditions such as heart failure and pulmonary hypertension. By modulating excessive vasoconstriction associated with these disorders, this compound may offer a novel approach to treatment .
Case Studies and Experimental Findings
Comparative Analysis with Other Antagonists
This compound's selectivity and potency can be contrasted with other known endothelin receptor antagonists:
Compound | Selectivity | IC50 (ETB) | IC50 (ETA) | Mechanism |
---|---|---|---|---|
This compound | High | 1.3 nM | 94 nM | Competitive inhibition |
Bosentan | Moderate | ~10 nM | ~10 nM | Non-selective |
A-192621 | Moderate | ~5 nM | ~20 nM | Competitive inhibition |
Mécanisme D'action
Target of Action
IRL-2500, also known as (®-3-([1,1’-Biphenyl]-4-yl)-2-(N,3,5-trimethylbenzamido)propanoyl)-L-tryptophan, is a potent antagonist of the Endothelin receptor . It shows some selectivity for ETB receptors over ETA receptors . The IC50 values are 1.3 nM for ETB and 94 nM for ETA receptors .
Mode of Action
This compound interacts with its targets, the Endothelin receptors, by inhibiting their function . It has been suggested that this compound acts as an inverse agonist
Biochemical Pathways
The Endothelin system, which includes the Endothelin peptides and their corresponding receptors, contributes to the maintenance of vascular tone, regulation of inflammation and proliferation, and balancing of water homeostasis . By inhibiting the ETB receptors, this compound can affect these pathways and their downstream effects.
Pharmacokinetics
It is known that this compound can be administered via intravenous injection .
Result of Action
The inhibition of ETB receptor-mediated blood pressure increase and renal vascular resistance in rats in vivo has been observed as a result of the action of this compound . This suggests that this compound could potentially be used in the treatment of conditions related to blood pressure and renal function.
Action Environment
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'IRL-2500 implique plusieurs étapes, notamment la formation de liaisons peptidiques et l'incorporation de groupes fonctionnels spécifiques. Les étapes clés de la synthèse comprennent :
Formation du groupe biphényle : Cela implique le couplage de deux cycles phényles par un lien approprié.
Incorporation du groupe diméthylbenzoyle :
Formation de la liaison peptidique : La dernière étape implique la formation de liaisons peptidiques entre les acides aminés pour former la structure complète de l'this compound
Méthodes de production industrielle
La production industrielle de l'this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. L'utilisation de synthétiseurs peptidiques automatisés et de techniques de purification par chromatographie liquide haute performance (CLHP) est courante dans les milieux industriels .
Analyse Des Réactions Chimiques
Types de réactions
L'IRL-2500 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans l'this compound.
Substitution : Des réactions de substitution peuvent être utilisées pour remplacer des groupes fonctionnels spécifiques par d'autres groupes.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés pour les réactions de substitution.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des produits désoxygénés .
Applications de la recherche scientifique
L'this compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé pour étudier la voie de signalisation de l'endothéline et son rôle dans divers processus chimiques.
Biologie : Étudié pour ses effets sur la prolifération cellulaire, l'inflammation et le tonus vasculaire.
Médecine : Exploré comme agent thérapeutique potentiel pour des affections telles que l'hypertension artérielle et les maladies cardiovasculaires.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs de l'endothéline
Mécanisme d'action
L'this compound exerce ses effets en antagonisant les récepteurs de l'endothéline, en particulier les récepteurs de l'endothéline A et de l'endothéline B. En se liant à ces récepteurs, l'this compound inhibe l'action des peptides de l'endothéline, qui sont de puissants vasoconstricteurs. Cela conduit à une diminution de la pression artérielle et de la résistance vasculaire . Les cibles moléculaires de l'this compound comprennent les récepteurs de l'endothéline, et les voies impliquées sont principalement liées à la régulation du tonus vasculaire et de l'inflammation .
Comparaison Avec Des Composés Similaires
Composés similaires
Macitentan : Un autre antagoniste des récepteurs de l'endothéline utilisé dans le traitement de l'hypertension artérielle pulmonaire.
Sparsentan : Un antagoniste double du récepteur de l'endothéline A et de l'angiotensine II.
Sitaxsentan : Un antagoniste sélectif du récepteur de l'endothéline A
Unicité
L'IRL-2500 est unique par sa forte sélectivité pour les récepteurs de l'endothéline B, avec une valeur de CI50 de 1,3 nanomolaire, contre 94 nanomolaires pour les récepteurs de l'endothéline A. Cette sélectivité en fait un outil précieux pour étudier les rôles spécifiques des récepteurs de l'endothéline B dans divers processus physiologiques et pathologiques .
Activité Biologique
IRL-2500 is a synthetic peptide that has garnered attention for its biological activities, particularly as an endothelin receptor antagonist. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.
Overview of this compound
This compound is characterized as a potent and selective antagonist of the endothelin B (ETB) receptor. Its chemical structure includes a biphenyl group, which enhances its binding affinity and selectivity towards ETB receptors compared to ETA receptors. The IC50 values indicate a strong potency with 1.3 nM for ETB and 94 nM for ETA receptors, demonstrating over 100-fold selectivity for ETB .
This compound functions by inhibiting the action of endothelin-1 (ET-1), a potent vasoconstrictor involved in various physiological processes including blood pressure regulation. The binding of this compound to the ETB receptor prevents the activation of downstream signaling pathways that lead to vasoconstriction and increased vascular resistance .
Binding Interactions
The interactions between this compound and the ETB receptor have been elucidated through structural studies. The crystal structure reveals that the biphenyl group penetrates the transmembrane core, stabilizing the inactive conformation of the receptor, thereby acting as an inverse agonist . This stabilization is crucial for its efficacy in reducing basal receptor activity.
Biological Effects
In Vitro Studies:
- Endothelin Receptor Binding: this compound effectively inhibits the binding of ET-1 to ETB receptors in vitro, showcasing its potential therapeutic applications in conditions characterized by excessive endothelin activity .
- Vasodilatory Responses: Studies have shown that this compound can attenuate contractions induced by sarafotoxin S6c in various animal models, indicating its role in modulating vascular responses .
In Vivo Studies:
- Blood Pressure Regulation: In anesthetized rat models, administration of this compound resulted in significant inhibition of endothelin-induced decreases in mean arterial pressure (MAP) and renal vascular resistance (RVR) . This suggests potential applications in managing hypertension and related cardiovascular conditions.
Case Studies
Several case studies highlight the clinical relevance of this compound:
- Hypertension Management: A study involving conscious rats demonstrated that pretreatment with this compound significantly reduced the vasodepressor response to ET-1, suggesting its utility in treating hypertensive crises .
- Neuroprotective Effects: Research indicates that this compound may have protective effects against brain edema, further supporting its potential therapeutic roles beyond cardiovascular applications .
Data Summary
The following table summarizes key pharmacological properties and biological activities associated with this compound:
Property | Value |
---|---|
Selectivity (IC50) | ETB: 1.3 nM; ETA: 94 nM |
Vasodilatory Effect | Significant attenuation of contraction |
Hemolytic Activity | Induces hemolysis at high concentrations |
Aqueous Solubility | Relatively low |
Propriétés
IUPAC Name |
(2S)-2-[[(2R)-2-[(3,5-dimethylbenzoyl)-methylamino]-3-(4-phenylphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H35N3O4/c1-23-17-24(2)19-28(18-23)35(41)39(3)33(20-25-13-15-27(16-14-25)26-9-5-4-6-10-26)34(40)38-32(36(42)43)21-29-22-37-31-12-8-7-11-30(29)31/h4-19,22,32-33,37H,20-21H2,1-3H3,(H,38,40)(H,42,43)/t32-,33+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDORQWMYRRLQV-JHOUSYSJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(C)C(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)C(=O)N(C)[C@H](CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H35N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415511 | |
Record name | IRL-2500 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
573.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169545-27-1 | |
Record name | IRL-2500 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of IRL 2500 and how does it interact with this target?
A1: IRL 2500 acts as a potent and selective antagonist of the endothelin ETB receptor. [, ] It binds to the ETB receptor, effectively blocking the binding of endothelin-1 (ET-1) and other agonists, thus inhibiting the activation of downstream signaling pathways. [, ]
Q2: What are the downstream effects of IRL 2500 binding to the ETB receptor?
A2: IRL 2500 binding to the ETB receptor inhibits various physiological responses mediated by ETB activation, such as vasoconstriction. [] While ET-1 is known to induce both transient depressor and sustained pressor responses, IRL 2500 selectively inhibits the sustained pressor effects mediated by ETB receptors. [] This suggests a vasodilatory role of ETB receptors, which is unmasked by IRL 2500. [] Furthermore, IRL 2500 attenuates brain edema formation and disrupts the blood-brain barrier in a mouse cold injury model, likely by interfering with ETB-mediated inflammatory responses and vascular permeability. [, ]
Q3: Does IRL 2500 interact with other endothelin receptors?
A3: While IRL 2500 exhibits high selectivity for the ETB receptor, it displays weak affinity for the ETA receptor at higher concentrations. [, , ] Studies using selective antagonists for ETA and ETB receptors indicate a complex interplay between these two subtypes in mediating the physiological effects of ET-1. [, ]
Q4: Are there differences in IRL 2500 binding affinity across species?
A4: Yes, variations in IRL 2500's binding affinity for ETB receptors have been observed across different species. For instance, the affinity of ETB receptors for IRL 2500 is significantly higher in human left ventricle compared to rat left ventricle. [] These interspecies differences highlight the importance of considering the species used in preclinical studies when interpreting the pharmacological effects of IRL 2500.
Q5: What is the role of IRL 2500 in studying endothelin-mediated glutamate release?
A6: IRL 2500 has proven valuable in dissecting the role of ETB receptors in endothelin-mediated glutamate release from astrocytes. Studies using IRL 2500 demonstrate that both ETA and ETB receptors contribute to this process, with ETB playing a significant role. [] This highlights the potential of ETB antagonists like IRL 2500 in mitigating glutamate excitotoxicity, a major contributor to neuronal death in conditions like ischemia.
Q6: Can IRL 2500 affect the production or secretion of other vasoactive substances?
A7: Research suggests that IRL 2500 might indirectly influence the production and secretion of other vasoactive factors. For example, studies indicate that ETB receptor stimulation can increase adrenomedullin secretion from canine aortic endothelial cells, and this effect is blocked by IRL 2500. [] This finding suggests a potential interplay between ETB receptor activity and the adrenomedullin system, highlighting the complex interplay between various vasoactive pathways.
Q7: Does IRL 2500 hold promise as a therapeutic agent?
A8: While IRL 2500 has demonstrated promising results in preclinical studies, especially in models of brain edema and cold injury, further research is needed to fully assess its therapeutic potential in humans. [, ] Investigating its long-term effects, safety profile, and efficacy in clinical trials will be crucial in determining its suitability as a therapeutic agent.
Q8: What are the limitations of current research on IRL 2500?
A9: Current research on IRL 2500 primarily focuses on preclinical models, with limited data from human studies. [, , ] Therefore, further investigations, including clinical trials, are crucial to confirm its safety and efficacy in humans. Additionally, exploring potential long-term effects and understanding the full spectrum of IRL 2500's interactions with other physiological systems will be critical for its translation into a viable therapeutic option.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.